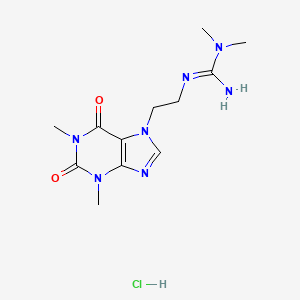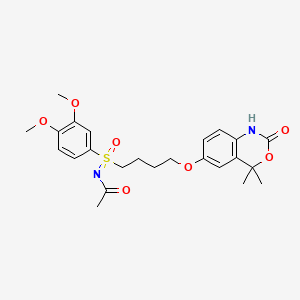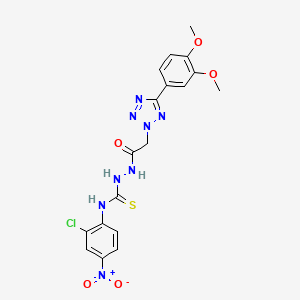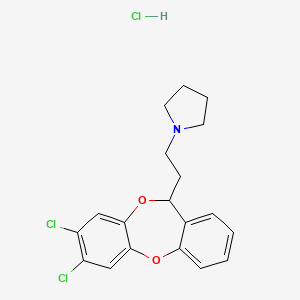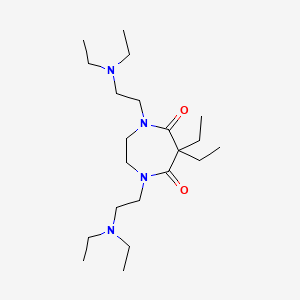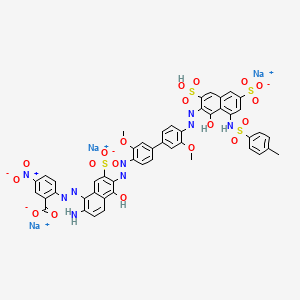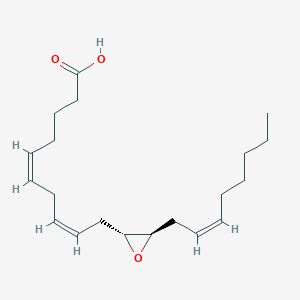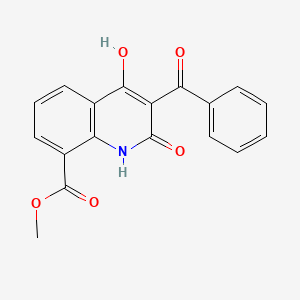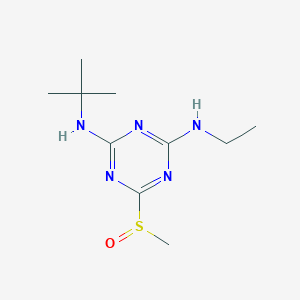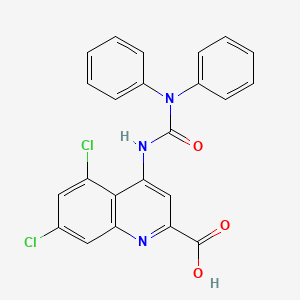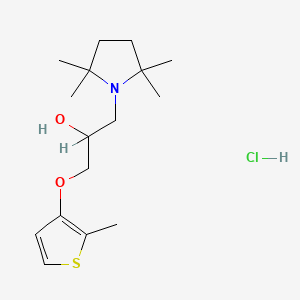
1-Pyrrolidineethanol, alpha-(((2-methyl-3-thienyl)oxy)methyl)-2,2,5,5-tetramethyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pyrrolidineethanol, alpha-(((2-methyl-3-thienyl)oxy)methyl)-2,2,5,5-tetramethyl-, hydrochloride is a complex organic compound It is characterized by the presence of a pyrrolidine ring, a thienyl group, and multiple methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pyrrolidineethanol, alpha-(((2-methyl-3-thienyl)oxy)methyl)-2,2,5,5-tetramethyl-, hydrochloride typically involves multiple steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thienyl Group: The thienyl group can be introduced via a substitution reaction, where a suitable leaving group is replaced by the thienyl moiety.
Addition of Methyl Groups: Methyl groups can be added through alkylation reactions using methylating agents such as methyl iodide.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-Pyrrolidineethanol, alpha-(((2-methyl-3-thienyl)oxy)methyl)-2,2,5,5-tetramethyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The thienyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-Pyrrolidineethanol, alpha-(((2-methyl-3-thienyl)oxy)methyl)-2,2,5,5-tetramethyl-, hydrochloride exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptor sites and modulating their activity.
Pathways: Influencing biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1-Pyrrolidineethanol: A simpler analog without the thienyl and additional methyl groups.
2-Methyl-3-thienylmethanol: Contains the thienyl group but lacks the pyrrolidine ring.
Tetramethylpyrrolidine: Lacks the thienyl group and hydroxyl functionality.
Uniqueness
1-Pyrrolidineethanol, alpha-(((2-methyl-3-thienyl)oxy)methyl)-2,2,5,5-tetramethyl-, hydrochloride is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
109193-54-6 |
|---|---|
Fórmula molecular |
C16H28ClNO2S |
Peso molecular |
333.9 g/mol |
Nombre IUPAC |
1-(2-methylthiophen-3-yl)oxy-3-(2,2,5,5-tetramethylpyrrolidin-1-yl)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C16H27NO2S.ClH/c1-12-14(6-9-20-12)19-11-13(18)10-17-15(2,3)7-8-16(17,4)5;/h6,9,13,18H,7-8,10-11H2,1-5H3;1H |
Clave InChI |
SVYVZOXDRMYLLB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CS1)OCC(CN2C(CCC2(C)C)(C)C)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



